methyl 3-(4-formyl-2-methylphenyl)propanoate
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Overview
Description
methyl 3-(4-formyl-2-methylphenyl)propanoate is an organic compound with a complex structure that includes a formyl group, a methyl group, and a propionic acid methyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(4-formyl-2-methylphenyl)propanoate typically involves the reaction of 4-formyl-2-methylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, solvent recovery systems are employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
methyl 3-(4-formyl-2-methylphenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl ester group can undergo nucleophilic substitution reactions, where the ester is converted to other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrolysis using aqueous sodium hydroxide.
Major Products Formed
Oxidation: 3-(4-Carboxy-2-methyl-phenyl)-propionic acid.
Reduction: 3-(4-Hydroxymethyl-2-methyl-phenyl)-propionic acid methyl ester.
Substitution: 3-(4-Formyl-2-methyl-phenyl)-propionic acid.
Scientific Research Applications
methyl 3-(4-formyl-2-methylphenyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a building block for polymers.
Mechanism of Action
The mechanism of action of methyl 3-(4-formyl-2-methylphenyl)propanoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may interact with cellular pathways involved in inflammation or cell proliferation, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Formyl-2-methylbenzoic acid: Similar structure but lacks the propionic acid methyl ester moiety.
3-(4-Formyl-2-methoxy-phenyl)-propionic acid methyl ester: Contains a methoxy group instead of a methyl group.
3-(4-Formyl-2-methyl-phenyl)-acrylic acid methyl ester: Contains an acrylic acid moiety instead of a propionic acid.
Uniqueness
methyl 3-(4-formyl-2-methylphenyl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H14O3 |
---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
methyl 3-(4-formyl-2-methylphenyl)propanoate |
InChI |
InChI=1S/C12H14O3/c1-9-7-10(8-13)3-4-11(9)5-6-12(14)15-2/h3-4,7-8H,5-6H2,1-2H3 |
InChI Key |
HRISOAGRIMSPFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)CCC(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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